molecular formula C14H10ClNO4 B1617032 (3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone CAS No. 66938-41-8

(3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone

Cat. No.: B1617032
CAS No.: 66938-41-8
M. Wt: 291.68 g/mol
InChI Key: BBKNLCMVMVDRJA-UHFFFAOYSA-N
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Description

(3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone is an organic compound with the molecular formula C14H10ClNO4 and a molecular weight of 291.69 g/mol . It is a solid at room temperature and is used primarily in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 4-methoxy-3-nitrobenzene in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-nitrophenyl) (phenyl)methanone
  • (4-Chloro-3-nitrophenyl) (cyclopropyl)methanone
  • (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl) [3-(trifluoromethyl)phenyl]methanone

Uniqueness

(3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

(3-chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-13-6-5-10(8-12(13)16(18)19)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKNLCMVMVDRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352926
Record name (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66938-41-8
Record name (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66938-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066938418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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